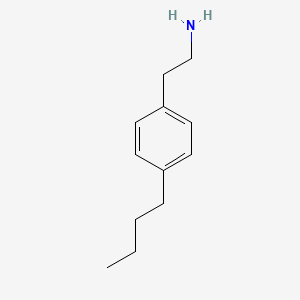

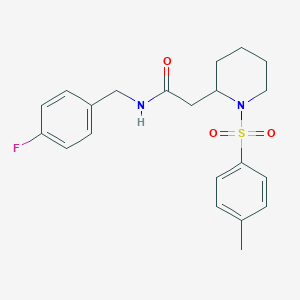

![molecular formula C22H25N3O3S B2934544 8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898462-68-5](/img/structure/B2934544.png)

8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one” is a complex organic molecule. It contains a benzylpiperazine moiety, which is often found in pharmaceuticals and illicit drugs, and a pyrroloquinoline moiety, which is a common structure in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzylpiperazine and pyrroloquinoline moieties separately, followed by their coupling. The sulfonyl group could then be introduced via a sulfonation reaction .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. For example, the benzylpiperazine moiety could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation. The pyrroloquinoline moiety could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, its melting and boiling points would depend on the strength of the intermolecular forces present, and its reactivity would depend on the functional groups present .Scientific Research Applications

1. Antitumor and Anticancer Applications

Quinoline derivatives, like the one , have demonstrated notable antitumor and anticancer properties. A study by Korcz et al. (2018) revealed that certain quinoline-3-carbaldehyde hydrazones exhibit pronounced cancer cell growth inhibitory effects. Similarly, research by Carta et al. (2017) on 7-pyrrolo[3,2-f]quinolinones showed high antiproliferative activity against leukemia and solid tumor cell lines.

2. Synthesis and Chemical Properties

The synthesis and chemical properties of related compounds have been extensively studied. For instance, Xia et al. (2016) developed a method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, highlighting the versatility in synthesizing related compounds.

3. Antimicrobial Activity

Compounds similar to 8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one have shown promising antimicrobial properties. For example, research by Largani et al. (2017) on pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides found them effective against various bacteria, including E. coli and S. aureus.

4. Enantioselective Synthesis and Resolution

The enantioselective synthesis and resolution of related compounds have been explored, as seen in the work of Nagarapu et al. (2011), which involved synthesizing and resolving pyrrolo[3,4-b]quinolin-3(2H)-one derivatives for antitumor activity.

5. Catalytic Applications

Studies have also investigated the use of related compounds in catalysis. Murugesan et al. (2016) described the use of nanocrystalline titania-based sulfonic acid material for synthesizing piperazinyl-quinolinyl pyran derivatives, showcasing the potential of these compounds in green chemistry.

6. Pro-Apoptotic Effects

The potential of these compounds in inducing apoptosis in cancer cells has been highlighted by Cumaoğlu et al. (2015). They synthesized sulfonamide derivatives that induced apoptosis through the activation of caspase enzymes.

7. Sulfonamide Hybrids

Research into sulfonamide-based hybrid compounds, such as the one , has been a significant area of study. Ghomashi et al. (2022) discussed various sulfonamide hybrids with a range of pharmacological activities.

Safety and Hazards

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its physical and chemical properties in more detail, and testing its activity against various biological targets .

Mechanism of Action

Target of action

The compound contains a benzylpiperazine moiety, which is a common structural feature in many biologically active molecules. Benzylpiperazine derivatives have been found to interact with various targets, including serotonin receptors .

Biochemical pathways

If it does indeed interact with serotonin receptors, it could potentially affect a variety of neurological processes, as serotonin is involved in mood regulation, sleep, appetite, and other functions .

Result of action

Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of its action. If it acts as a serotonin receptor antagonist, it could potentially have effects on mood, sleep, and other neurological functions .

properties

IUPAC Name |

6-(4-benzylpiperazin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c26-21-7-6-18-14-20(15-19-8-9-25(21)22(18)19)29(27,28)24-12-10-23(11-13-24)16-17-4-2-1-3-5-17/h1-5,14-15H,6-13,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSLHUZPZXRXPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2934463.png)

![N-(3-chloro-4-fluorophenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2934466.png)

![Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate](/img/structure/B2934469.png)

![4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2934470.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2934471.png)

![tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate](/img/structure/B2934475.png)

![(3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2934480.png)

![N1-(3,4-dimethoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2934481.png)